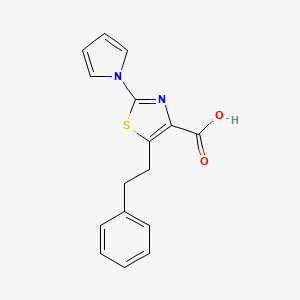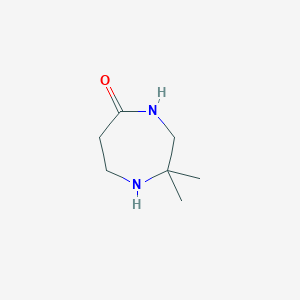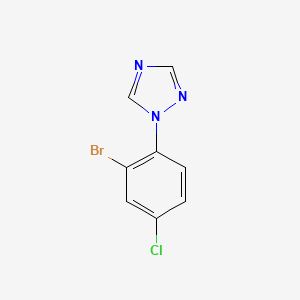
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrrole ring attached to a phenylethyl group and a thiazole ring, which is further attached to a carboxylic acid group . The presence of these functional groups may contribute to its chemical properties and potential biological activities.Aplicaciones Científicas De Investigación
Organic Synthesis
- The compound is synthesized for exploration in organic chemistry. For example, a study by Idhayadhulla, Kumar, and Nasser (2010) describes the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, emphasizing its characterization through various spectral methods (Idhayadhulla et al., 2010).
Corrosion Inhibition
- Research by Chaitra, Mohana, and Tandon (2016) illustrates the application of thiazole-based pyridine derivatives, including the compound , as effective corrosion inhibitors for mild steel in acidic environments. Their study highlights the significance of concentration and temperature on inhibition efficiency (Chaitra et al., 2016).
Antibacterial Properties
- Sapijanskaitė-Banevič et al. (2020) synthesized a series of thiazole derivatives, including the focal compound, and evaluated their antibacterial properties against various bacterial strains, demonstrating significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).
Potential Pharmaceutical Applications
- A study by Patel and Patel (2015) focused on synthesizing heterocyclic compounds, related to the discussed compound, and evaluating their antibacterial and antifungal activities. This research contributes to the understanding of these compounds in the context of potential pharmaceutical applications (Patel & Patel, 2015).
Direcciones Futuras
The future directions for research on “5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole-containing compounds, it may also be worthwhile to investigate its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
5-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)14-13(9-8-12-6-2-1-3-7-12)21-16(17-14)18-10-4-5-11-18/h1-7,10-11H,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQRVCLEDSERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)





![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)



